![molecular formula C26H31F3N4O2 B2741794 N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide CAS No. 922040-71-9](/img/structure/B2741794.png)
N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide
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Overview
Description
The compound contains several functional groups and structural features that are common in medicinal chemistry. These include a tetrahydroquinoline ring, a piperidine ring, and a trifluoromethylphenyl group. These features suggest that the compound may have interesting biological activity, but without specific studies, it’s hard to say for sure .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple rings and functional groups. This complexity could potentially allow for a variety of interactions with biological targets .Scientific Research Applications
Anticonvulsant Potential
Research into tetrahydroisoquinoline derivatives, including those structurally related to the compound of interest, has demonstrated promising anticonvulsant properties. For instance, Gitto et al. (2006) explored the synthesis of N-substituted 1,2,3,4-tetrahydroisoquinolines, finding derivatives that showed significant anticonvulsant activity, comparable to talampanel, a noncompetitive AMPA receptor modulator in clinical trials. These findings suggest potential therapeutic applications in treating seizures and epilepsy (Gitto et al., 2006).
Platelet Antiaggregating Activity
Compounds incorporating the tetrahydroquinoline or piperidine moieties have been examined for their biological activities, including antiaggregating effects on platelets. A study by Ranise et al. (1991) on N-acyl-N-phenyl-1-pyrrolidine-, 1-piperidine-, and tetrahydroquinoline-carbothioamides showed some derivatives exhibited platelet antiaggregating activity in vitro, superior or comparable to that of acetylsalicylic acid. This points to potential cardiovascular benefits, particularly in preventing clot formation (Ranise et al., 1991).
Fluorescent Zinc Sensors
The study of bisquinoline derivatives for their fluorescent responses toward zinc ion by Mikata et al. (2009) revealed that certain tetrahydroquinoline compounds could serve as effective zinc sensors. This application is crucial for biochemical research, especially in cellular analysis where zinc plays a pivotal role in various biological processes (Mikata et al., 2009).
Opioid Receptor Antagonists
Carroll et al. (2005) designed N-substituted cis-4a-(3-hydroxyphenyl)-8a-methyloctahydroisoquinolines as opioid receptor pure antagonists. Their research presents a novel approach to modulating opioid receptors, potentially offering new pathways for the treatment of addiction and pain management (Carroll et al., 2005).
Catalysis and Chemical Synthesis
He et al. (2017) demonstrated the N-methylation of quinolines using CO2 and H2, catalyzed by Ru-triphos complexes. This methodology highlights the compound's relevance in green chemistry, providing an efficient route for the synthesis of N-methyl-tetrahydroquinolines, important intermediates in organic synthesis (He et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31F3N4O2/c1-32-12-6-7-18-15-19(10-11-22(18)32)23(33-13-3-2-4-14-33)17-30-24(34)25(35)31-21-9-5-8-20(16-21)26(27,28)29/h5,8-11,15-16,23H,2-4,6-7,12-14,17H2,1H3,(H,30,34)(H,31,35) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNNJAZWWFLCRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide |
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